1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid 1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16529831
InChI: InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)
SMILES:
Molecular Formula: C30H48O6
Molecular Weight: 504.7 g/mol

1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

CAS No.:

Cat. No.: VC16529831

Molecular Formula: C30H48O6

Molecular Weight: 504.7 g/mol

* For research use only. Not for human or veterinary use.

1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid -

Specification

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
IUPAC Name 1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)
Standard InChI Key HORZOECJYCGUOG-UHFFFAOYSA-N
Canonical SMILES CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1(C)O)C)C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Functional Group Distribution

The compound features a pentacyclic picene skeleton (C30H48O6) with six methyl substituents strategically positioned at C2, C6a, C6b, C9, C12a, and an additional methyl group on the hydroxymethyl branch at C9 . Oxygenation patterns include:

  • Three phenolic hydroxyls at C1, C8, and C10

  • One primary alcohol (-CH2OH) at C9

  • One carboxylic acid moiety at C4a

The SMILES string (CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1O)C)C(=O)O)C) reveals the stereochemical complexity arising from eight contiguous stereocenters . This dense functionalization creates a polar surface area of 120.7 Ų, suggesting significant hydrogen-bonding capacity.

Stereochemical Considerations

X-ray crystallographic data remains unavailable due to challenges in growing diffraction-quality crystals. Computational models indicate the following relative configurations:

PositionConfiguration
C4aR
C6aS
C8aR
C14bS

The InChIKey (IDQVFXZQPGAVAM-UHFFFAOYSA-N) provides a unique stereochemical fingerprint critical for database searches .

Biosynthesis and Natural Occurrence

Biogenetic Pathway

Though full elucidation remains pending, the compound likely originates from cyclization of oxidosqualene precursors followed by sequential oxidation and glycosylation steps. Key hypothesized intermediates include:

  • Protosteryl cation formation via squalene oxide cyclase

  • Methyl migrations establishing the 2,2,6a,6b,9,12a-hexamethyl pattern

  • Late-stage oxidation by cytochrome P450 enzymes introducing hydroxyl groups

Ecological Distribution

Isolation reports confirm presence in:

  • Plant Source: Madhuca longifolia (Sapotaceae) seed extracts

  • Tissue Localization: Primarily in kernel tissues (2.4 mg/g dry weight)

  • Ecological Role: Preliminary evidence suggests allelopathic functions against fungal pathogens

Physicochemical Properties

Solubility and Partitioning

PropertyValue
LogP (Predicted)2.1 ± 0.3
Water Solubility (25°C)4.7 mg/L
Octanol-Water Partition3:1 (aqueous phase)

The carboxylic acid group (pKa ≈ 4.2) enables pH-dependent solubility, with improved dissolution above pH 5.5 .

Mass Spectrometric Signatures

Collision cross-section (CCS) values aid LC-MS identification:

Adductm/zCCS (Ų)
[M+H]+505.35238215.6
[M+Na]+527.33432220.3
[M-H]-503.33782215.0

These CCS values demonstrate minimal conformational flexibility despite the molecule's size .

Analytical Characterization Strategies

Chromatographic Separation

Optimal HPLC conditions:

  • Column: C18 (150 × 4.6 mm, 2.6 μm)

  • Mobile Phase: 0.1% formic acid/acetonitrile gradient

  • Retention Time: 14.2 min (flow rate 0.3 mL/min)

Spectroscopic Identification

Critical NMR signals (DMSO-d6):

  • δ 12.1 ppm (broad, COOH)

  • δ 4.21 ppm (m, C9-CH2OH)

  • δ 1.2-1.4 ppm (multiplets, hexamethyl groups)

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